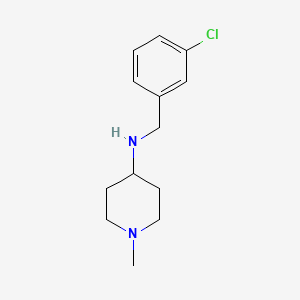
N-(3-chlorobenzyl)-1-methyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-1-methyl-4-piperidinamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1960s and has gained popularity in recent years as a research chemical due to its potential therapeutic applications.
作用機序
DCK acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It blocks the binding of glutamate to the NMDA receptor, leading to a decrease in excitatory neurotransmission. This results in a dissociative state characterized by feelings of detachment from reality, altered perception of time and space, and loss of motor coordination.
Biochemical and Physiological Effects:
DCK has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It also has a dose-dependent effect on heart rate and blood pressure, with higher doses causing an increase in both parameters. DCK has a relatively long duration of action, with effects lasting up to 6 hours.
実験室実験の利点と制限
DCK has several advantages for use in lab experiments, including its high potency, long duration of action, and ability to induce a dissociative state. However, its use is limited by its potential for abuse and lack of availability for research purposes. It is also important to note that the effects of DCK on humans are not well understood, and further research is needed to determine its safety and efficacy.
将来の方向性
Future research on DCK should focus on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Studies on the safety and efficacy of DCK in human clinical trials are also needed. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of DCK may provide insights into its therapeutic potential and limitations.
In conclusion, DCK is a dissociative anesthetic drug that has gained popularity in recent years as a research chemical due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While DCK shows promise as a potential therapeutic agent, further research is needed to determine its safety and efficacy.
合成法
The synthesis of DCK involves the reaction of 3-chlorobenzyl chloride with methylamine and piperidine. The resulting product is then purified through crystallization or recrystallization. The purity of DCK can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
科学的研究の応用
DCK has shown potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have antidepressant and anxiolytic effects in animal models, and its use in human clinical trials is currently being explored. DCK has also been studied for its potential use as an analgesic and anesthetic agent.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16-7-5-13(6-8-16)15-10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVIFRCZRIRWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

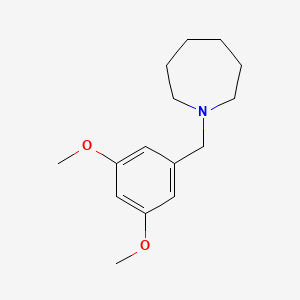
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)

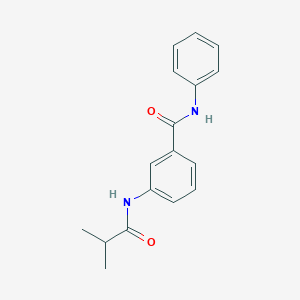
![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)



![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)

![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)
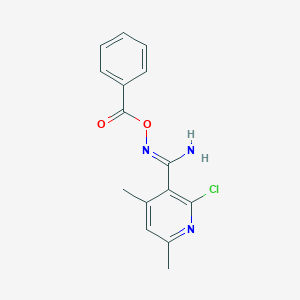
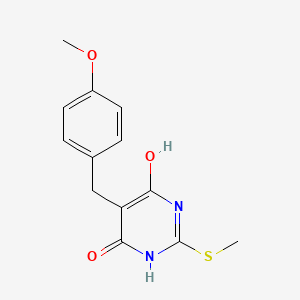
![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)